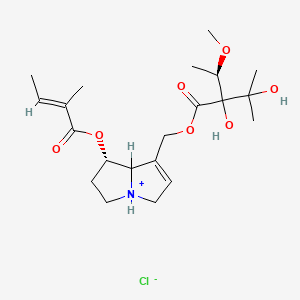
Lasiocarpine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lasiocarpine HCl is a hepatotoxic and carcinogenic food contaminant.
Applications De Recherche Scientifique
Chemical and Biological Applications
1. Chemistry: Model Compound for Pyrrolizidine Alkaloids
- Lasiocarpine hydrochloride is frequently utilized as a model compound to study the chemical behavior of pyrrolizidine alkaloids. Its unique structure allows researchers to investigate the reactivity and stability of similar compounds.
2. Biological Research: Plant Defense Mechanisms
- The compound has been investigated for its role in plant defense mechanisms against herbivores. Studies suggest that lasiocarpine may deter herbivory through its toxic effects on insects and other animals.
Medical Research Applications
1. Hepatotoxicity Studies
- This compound is extensively studied for its hepatotoxic effects, particularly its potential implications in liver disease research. It is known to induce acute liver toxicity, leading to conditions such as liver veno-occlusive disease .
2. Cytotoxicity in Cell Models
- Recent studies have demonstrated that lasiocarpine causes a concentration-dependent decrease in cell viability in human liver cell lines (HepG2) and primary human hepatocytes. For instance, a study showed that at a concentration of 45 µM, lasiocarpine reduced cell viability to approximately 33% .
3. Mechanism of Action
- The toxicity of lasiocarpine is activated through metabolic conversion into reactive intermediates by cytochrome P450 enzymes. This bioactivation leads to DNA damage and apoptosis in hepatocytes, highlighting the compound's potential as a model for studying liver toxicity mechanisms .
Industrial Applications
1. Contaminant Monitoring
- In the food industry, this compound is monitored as a contaminant in herbal products and foods to ensure safety compliance. The presence of this compound can pose health risks, necessitating rigorous testing protocols .
2. Analytical Chemistry
- The compound is also utilized in analytical methods for the detection of pyrrolizidine alkaloids in various matrices, including honey and herbal teas. Techniques such as solid-phase extraction followed by liquid chromatography-mass spectrometry (LC-MS) are employed to quantify lasiocarpine levels accurately .
Case Studies
Case Study 1: Hepatotoxicity Assessment
A study conducted on HepG2-CYP3A4 cells showed that lasiocarpine induced significant cytotoxicity at concentrations above 40 µM. Inhibition studies using OCT inhibitors revealed that the uptake and toxicity were significantly reduced when these inhibitors were present, suggesting potential therapeutic avenues for mitigating toxicity .
Case Study 2: Risk Assessment in Food Products
Research assessing the levels of pyrrolizidine alkaloids in herbal products indicated that lasiocarpine was among the most prevalent compounds detected. The findings emphasized the need for stringent monitoring due to its associated health risks .
Propriétés
Numéro CAS |
1976-49-4 |
|---|---|
Formule moléculaire |
C21H35ClNO7 |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
[(7S)-7-[(E)-2-methylbut-2-enoyl]oxy-3,4,5,6,7,8-hexahydropyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate;chloride |
InChI |
InChI=1S/C21H33NO7.ClH/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25;/h7-8,14,16-17,25-26H,9-12H2,1-6H3;1H/b13-7+;/t14-,16+,17?,21?;/m1./s1 |
Clé InChI |
JKQKMFJKWLLKOF-UBYLQVPNSA-O |
SMILES |
CC=C(C)C(=O)OC1CC[NH+]2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O.[Cl-] |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1CC[NH+]2C1C(=CC2)COC(=O)C([C@@H](C)OC)(C(C)(C)O)O.[Cl-] |
SMILES canonique |
CC=C(C)C(=O)OC1CC[NH+]2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lasiocarpine hydrochloride; Lasiocarpine HCl; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















